Home > Products > Screening Compounds P48798 > Antiviral agent 5
Antiviral agent 5 -

Antiviral agent 5

Catalog Number: EVT-10963161
CAS Number:
Molecular Formula: C18H30N2O7
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antiviral agent 5, known as uprifosbuvir, is a novel antiviral compound primarily developed for the treatment of hepatitis C virus infections. This compound belongs to a class of nucleoside analogs that exhibit potent antiviral activity. The significance of uprifosbuvir lies in its ability to inhibit viral replication effectively, making it a valuable tool in antiviral therapy.

Source and Classification

Uprifosbuvir is classified as a nucleoside analog, specifically a uridine derivative. It is synthesized from uridine, a naturally occurring nucleoside, through a series of chemical reactions that enhance its antiviral properties. The compound has been recognized for its efficacy against hepatitis C and is currently being explored for potential applications against other viral infections.

Synthesis Analysis

Methods and Technical Details

  1. Complexation-Driven Selective Acyl Migration/Oxidation: This step involves the selective activation of the uracil ring.
  2. BSA-Mediated Cyclization: Bis-trimethylsilylacetamide (BSA) facilitates the cyclodehydration to form anhydrouridine.
  3. Hydrochlorination: This reaction utilizes iron(III) chloride and dimethylsilyl chloride to introduce necessary functional groups.
  4. Dynamic Stereoselective Phosphoramidation: A chiral nucleophilic catalyst is used to install the ProTide sidechain selectively .
Molecular Structure Analysis

Structure and Data

Uprifosbuvir's molecular structure is characterized by its uridine backbone with modifications that enhance its stability and efficacy as an antiviral agent. The structural formula can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₂O₁₃P
  • Molecular Weight: Approximately 351.26 g/mol

The structural modifications include the addition of a phosphoramidate moiety, which plays a crucial role in its mechanism of action by facilitating cellular uptake and conversion into the active triphosphate form.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of uprifosbuvir involves several key chemical reactions:

  1. Cyclization Reaction: The initial cyclization of uridine to form anhydrouridine is critical for activating the nucleoside.
  2. Hydrochlorination Reaction: This step introduces chlorine substituents essential for subsequent reactions.
  3. Phosphoramidation Reaction: The final step involves attaching the phosphoramidate group, which enhances the compound's antiviral activity by improving its bioavailability and cellular uptake.

These reactions are carefully controlled to maximize yield and purity, employing techniques such as chromatography for purification and spectroscopic methods for characterization .

Mechanism of Action

Process and Data

Uprifosbuvir functions by mimicking natural nucleotides, thereby interfering with viral RNA synthesis. Once inside the host cell, it is phosphorylated to its active triphosphate form, which then competes with natural nucleotides during viral replication. This competitive inhibition leads to premature termination of viral RNA chains, effectively halting the replication process.

The mechanism can be summarized as follows:

  1. Cellular Uptake: The compound enters the cell via nucleoside transporters.
  2. Phosphorylation: It undergoes phosphorylation by cellular kinases to become active.
  3. Inhibition of Viral RNA Polymerase: The active form incorporates into viral RNA, leading to chain termination.

This multi-step process underscores uprifosbuvir's role as a potent inhibitor of hepatitis C virus replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uprifosbuvir exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in water, indicating good bioavailability
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels
  • Melting Point: Approximately 150°C (decomposes)

These properties contribute to its effectiveness as an antiviral agent, allowing for easy formulation into oral dosage forms .

Applications

Scientific Uses

Uprifosbuvir has been primarily developed for treating hepatitis C virus infections but shows potential for broader applications against other RNA viruses due to its mechanism of action. Research continues into its efficacy against various viral pathogens, including coronaviruses and other emerging viruses.

Additionally, ongoing studies are exploring modifications to the uprifosbuvir structure to enhance its antiviral spectrum and improve pharmacokinetic profiles further .

Introduction to Antiviral Agent 5

Definition and Role as a Synthetic Intermediate in Antiviral Therapeutics

Antiviral Agent 5 represents a synthetically engineered molecular scaffold designed for the rational development of protease inhibitors. As a synthetic intermediate, it serves as a versatile chemical template for generating optimized antiviral compounds through targeted structural modifications. Its core architecture comprises a dipeptidyl backbone modeled after natural peptide substrates of viral proteases, enabling precise interactions with enzymatic active sites [2] [7]. Key structural features include:

  • A P1-P2 peptide mimic with glutamine-like residues at the P1 position, essential for substrate recognition
  • Variable electrophilic warheads (e.g., aldehydes, α-ketoamides, bisulfite adducts) that enable covalent binding to catalytic cysteine residues
  • Modular side chains permitting pharmacokinetic optimization while preserving target affinity [2]

Table 1: Structural Components of Antiviral Agent 5 and Their Functional Roles

Structural ElementChemical VariantsFunctional Role
WarheadAldehyde, bisulfite adduct, α-ketoamideForms reversible covalent bond with catalytic cysteine
Dipeptide backboneXaa-Gln, Xaa-Glu mimicsSubstrate recognition by 3C/3CL proteases
P2-P3 substituentsHydrophobic/aromatic groupsBinds to protease S2/S3 pockets for enhanced affinity
Cap moietyCapping groups (e.g., carbobenzyloxy)Modulates membrane permeability and stability

This intermediate enables rapid derivatization to optimize bioavailability, metabolic stability, and target selectivity. For instance, bisulfite adduct derivatives exhibit enhanced aqueous solubility while maintaining protease inhibitory potency, addressing formulation challenges common to peptidomimetic compounds [2] [4]. The compound's role as a synthetic platform accelerates the development of clinical candidates against diverse viral pathogens by permitting systematic structure-activity relationship (SAR) explorations without redesigning core target-binding pharmacophores [7].

Strategic Importance in Targeting 3C and 3CL Proteases

Antiviral Agent 5 exhibits strategic significance due to its precise targeting of 3C (picornaviruses) and 3CL (coronaviruses) proteases—enzymes indispensable for viral replication. These proteases share several conserved features that enable broad-spectrum targeting:

  • Catalytic mechanism: Both utilize a cysteine-histidine catalytic dyad (or triad with acidic residue) for nucleophilic attack on peptide bonds
  • Substrate specificity: Preferential cleavage after glutamine (Gln) or glutamate (Glu) at the P1 position
  • Structural conservation: A chymotrypsin-like fold with substrate-binding pockets (S1-S4) that maintain topological similarity across viral species despite sequence variation [2] [6] [7]

Table 2: 3C/3CL Protease Conservation Across Virus Families

Virus FamilyProtease TypeCatalytic ResiduesP1 Specificity
Coronaviridae3CLpro (Mpro)Cys-His-Asp (triad)Gln (SARS-CoV-2, MERS)
Picornaviridae3CproCys-His-Glu (triad)Gln/Glu (Enterovirus 71, Polio)
Caliciviridae3CLproCys-His-Glu (triad)Glu (Norovirus)

Antiviral Agent 5 exploits these conserved elements through its dipeptidyl recognition motif and covalent warhead, enabling inhibition across multiple viruses in the Picornavirus-like supercluster. X-ray crystallographic studies confirm that analogs of this intermediate form covalent adducts with the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 3CLpro, Cys147 in poliovirus 3Cpro), stably blocking the active site [2] [4]. This mechanism translates to broad-spectrum antiviral activity as demonstrated by related compounds (e.g., GC376) showing low micromolar to nanomolar inhibition against:

  • Human coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E)
  • Enteroviruses (Polio, EV71)
  • Caliciviruses (Norwalk virus, feline calicivirus) [2] [7]

The therapeutic significance stems from the essentiality of 3C/3CL proteases—they process viral polyproteins into functional non-structural proteins, making their inhibition catastrophic to viral replication without human homologs, thereby minimizing host toxicity [7].

Scope and Research Objectives

Research on Antiviral Agent 5 prioritizes three interconnected objectives to advance antiviral drug development:

  • Accelerated Lead Optimization: Establish structure-activity relationship (SAR) profiles through systematic warhead and backbone modifications. Quantitative High-Throughput Screening (qHTS) of analogs against 3C/3CL proteases enables rapid identification of candidates with IC50 values <1 μM. For example, bisulfite adduct variants demonstrate 10-100-fold potency improvements over aldehyde precursors [4] [10].
  • Structural Characterization: Determine atomic-resolution complexes of derivatives bound to viral proteases using X-ray crystallography. This reveals:
  • Warhead-cysteine bond geometries
  • Hydrogen-bonding networks stabilizing inhibitor-enzyme complexes
  • Sub-pocket occupancy patterns guiding selectivity optimization [2] [4]
  • Broad-Spectrum Efficacy Validation: Evaluate lead compounds against phylogenetically diverse viruses in the Picornavirus-like supercluster. Phenotypic screening in cytopathic effect (CPE) assays confirms cell-based antiviral activity (EC50) correlating with enzymatic inhibition. The SMACC (Small Molecule Antiviral Compound Collection) database identifies scaffolds with multi-viral activity, supporting this objective [5] [10].

A critical research gap involves extending efficacy to neglected viral pathogens (e.g., sandfly fever virus, Powassan virus) by leveraging conserved protease features. Additionally, optimizing pharmacokinetic properties remains essential—peptidomimetic compounds often exhibit limited oral bioavailability, necessitating prodrug strategies or formulation advancements [6] [10]. The ultimate objective positions Antiviral Agent 5 as a versatile chemical platform for developing pandemic-ready antivirals active against emerging RNA viruses dependent on 3C/3CL proteases.

Properties

Product Name

Antiviral agent 5

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate

Molecular Formula

C18H30N2O7

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C18H30N2O7/c1-17(2,3)26-15(23)20(16(24)27-18(4,5)6)12(14(22)25-7)10-11-8-9-19-13(11)21/h11-12H,8-10H2,1-7H3,(H,19,21)/t11-,12-/m0/s1

InChI Key

HRSYZHWLVOLMAM-RYUDHWBXSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](C[C@@H]1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.